Cas no 90771-56-5 (5-methyl-7-nitro-1H-indole-2-carboxylic acid)

5-Methyl-7-nitro-1H-indole-2-carboxylic acid is a nitro-substituted indole derivative with a carboxylic acid functional group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the indole core enhances its reactivity, making it valuable for further functionalization. Its structural features allow for applications in heterocyclic chemistry, including the synthesis of bioactive molecules. The compound is characterized by high purity and stability, ensuring consistent performance in research and industrial processes. Proper handling and storage are recommended due to its nitro group.
5-methyl-7-nitro-1H-indole-2-carboxylic acid structure
90771-56-5 structure
Product Name:5-methyl-7-nitro-1H-indole-2-carboxylic acid
CAS No:90771-56-5
MF:C10H8N2O4
MW:220.181522369385
MDL:MFCD18427095
CID:2157372
PubChem ID:18752864
Update Time:2025-05-23

5-methyl-7-nitro-1H-indole-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-Methyl-7-nitroindole-2-carboxylic acid
    • 5-methyl-7-nitro-indole-2-carboxylic acid
    • 5-methyl-7-nitro-1H-indole-2-carboxylic acid
    • 90771-56-5
    • CS-0282027
    • DB-242476
    • SCHEMBL2768879
    • DTXSID301256338
    • 5-methyl-7-nitro-1H-indole-2-carboxylicacid
    • EN300-99186
    • MDL: MFCD18427095
    • Inchi: 1S/C10H8N2O4/c1-5-2-6-4-7(10(13)14)11-9(6)8(3-5)12(15)16/h2-4,11H,1H3,(H,13,14)
    • InChI Key: QDUDZZYFDPINJW-UHFFFAOYSA-N
    • SMILES: OC(C1=CC2C=C(C)C=C(C=2N1)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 220.04840674Da
  • Monoisotopic Mass: 220.04840674Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 98.9Ų

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Additional information on 5-methyl-7-nitro-1H-indole-2-carboxylic acid

5-Methyl-7-Nitro-1H-Indole-2-Carboxylic Acid: A Comprehensive Overview

The compound with CAS No. 90771-56-5, commonly referred to as 5-methyl-7-nitro-1H-indole-2-carboxylic acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of indole carboxylic acids, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structure of 5-methyl-7-nitro-1H-indole-2-carboxylic acid features an indole ring system with substituents at positions 2, 5, and 7, including a methyl group at position 5 and a nitro group at position 7. These substituents play a crucial role in determining the compound's chemical properties and biological functions.

Recent studies have highlighted the importance of indole carboxylic acids in various therapeutic areas, including cancer treatment, neurodegenerative diseases, and inflammation. The nitro group at position 7 of this compound is particularly interesting due to its potential for redox cycling and its ability to modulate cellular signaling pathways. Researchers have explored the role of this group in inducing oxidative stress in cancer cells, which could be harnessed for selective anticancer therapies. Additionally, the methyl group at position 5 contributes to the compound's lipophilicity, enhancing its ability to cross cellular membranes and interact with intracellular targets.

The synthesis of 5-methyl-7-nitro-1H-indole-2-carboxylic acid involves a series of carefully designed organic reactions. Starting from indole derivatives, chemists employ nitration and methylation reactions to introduce the nitro and methyl groups at specific positions. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making it easier to produce this compound on a larger scale for research purposes. The optimization of synthetic routes has also been a focus of recent studies, with researchers exploring green chemistry approaches to minimize environmental impact.

In terms of biological activity, 5-methyl-7-nitro-1H-indole-2-carboxylic acid has shown promising results in preclinical models. Studies have demonstrated its ability to inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs). Furthermore, this compound exhibits anti-inflammatory properties by modulating nuclear factor-kappa B (NF-kB) signaling pathways. Recent research has also explored its potential as a neuroprotective agent, with findings suggesting that it may protect against oxidative stress-induced neuronal damage.

The pharmacokinetic profile of 5-methyl-7-nitro-1H-indole-2-carboxylic acid is another area of active investigation. Researchers are examining its absorption, distribution, metabolism, and excretion (ADME) properties to assess its suitability as an orally administered drug. Preliminary studies indicate that the compound has moderate bioavailability, but further optimization may be required to enhance its pharmacokinetic performance.

Despite its promising properties, there are challenges associated with the development of 5-methyl-7-nitro-1H-indole-2-carboxylic acid as a therapeutic agent. One concern is its potential toxicity at higher doses, which has been observed in some animal models. To address this issue, researchers are exploring strategies such as prodrug design and targeted delivery systems to improve safety profiles while maintaining efficacy.

In conclusion, 5-methyl-7-nitro-1H-indole-2-carboxylic acid represents a valuable molecule with significant potential in drug discovery and development. Its unique chemical structure and diverse biological activities make it an attractive candidate for addressing unmet medical needs across multiple therapeutic areas. As research continues to uncover new insights into its mechanisms of action and optimize its pharmacological properties, this compound holds promise for advancing innovative treatments in oncology, neurology, and beyond.

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